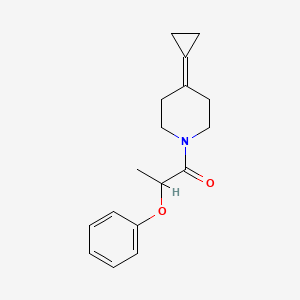
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular formula of C18H20N2O2.
作用機序
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is not fully understood, but it is believed to act as a selective agonist of the sigma-1 receptor. Activation of the sigma-1 receptor by 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to modulate a variety of cellular signaling pathways, including the ERK/MAPK and PI3K/AKT pathways. These pathways are involved in a variety of physiological processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one can increase neuronal survival and protect against oxidative stress-induced cell death. Additionally, 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
実験室実験の利点と制限
One of the major advantages of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its selectivity for the sigma-1 receptor. This allows for more targeted modulation of cellular signaling pathways, which may have therapeutic potential in a variety of neurological and psychiatric disorders. However, one limitation of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its relatively low potency compared to other sigma-1 receptor agonists. This may limit its effectiveness in certain applications.
将来の方向性
There are a number of future directions for research on 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one. One area of focus is the development of more potent sigma-1 receptor agonists that may have greater therapeutic potential. Additionally, there is ongoing research into the role of the sigma-1 receptor in a variety of physiological processes, which may lead to the identification of new therapeutic targets. Finally, there is a need for further studies to investigate the safety and efficacy of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one in preclinical and clinical settings.
合成法
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one can be synthesized using a variety of methods, including the reaction between 4-cyclopropylidene-1,2,3,6-tetrahydropyridine and 2-phenoxypropan-1-one in the presence of a base such as potassium carbonate. This reaction produces 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one as a white solid with a melting point of 135-137°C.
科学的研究の応用
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been extensively studied for its potential applications in scientific research. One of the most notable applications of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its use as a selective sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. Activation of the sigma-1 receptor has been shown to have therapeutic potential in a number of neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.
特性
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(20-16-5-3-2-4-6-16)17(19)18-11-9-15(10-12-18)14-7-8-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRILVSCXXODJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

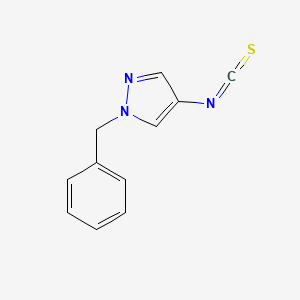
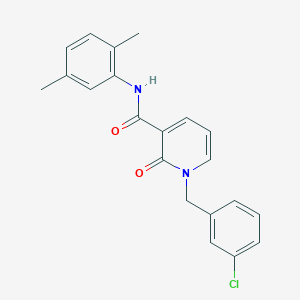
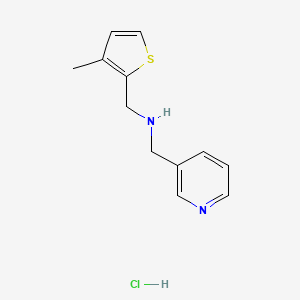
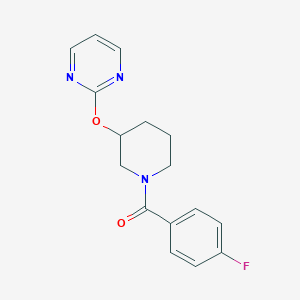

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2999414.png)
![3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid](/img/structure/B2999415.png)
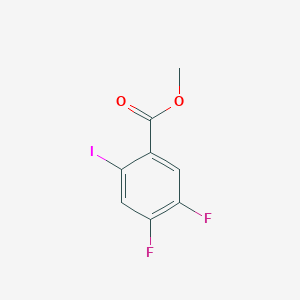
![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)
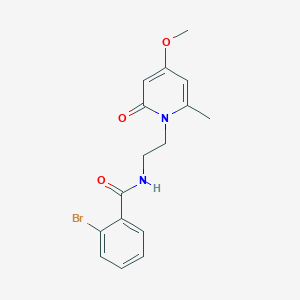


![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)